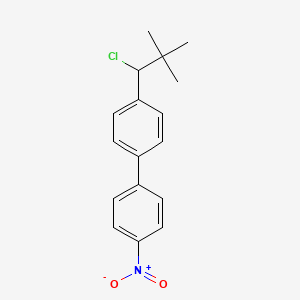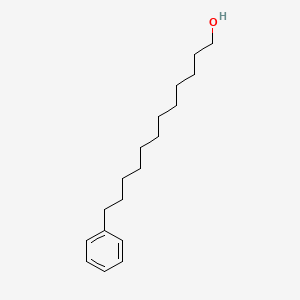![molecular formula C9H12FN5O3 B14377976 2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol CAS No. 89419-17-0](/img/structure/B14377976.png)
2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol is a synthetic nucleoside analog. It is known for its antiviral properties and is used in various therapeutic applications. The compound is structurally related to purine nucleosides and has been studied for its potential in treating viral infections and certain types of cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol typically involves the reaction of a purine derivative with a fluorinated sugar moiety. The process includes several steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving amination and fluorination.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and halides are employed under various conditions.
Major Products Formed
Applications De Recherche Scientifique
2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral replication.
Medicine: Investigated for its potential in treating viral infections such as hepatitis and certain cancers.
Industry: Utilized in the production of antiviral drugs and research chemicals.
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA or RNA. This incorporation disrupts the replication process, leading to the inhibition of viral growth. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fludarabine: Another nucleoside analog with similar antiviral properties.
Acyclovir: Used to treat herpes infections, structurally related but with different functional groups.
Ganciclovir: Used to treat cytomegalovirus infections, similar mechanism of action.
Uniqueness
2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol is unique due to its specific fluorination, which enhances its stability and efficacy compared to other nucleoside analogs. This fluorination also contributes to its distinct pharmacokinetic properties, making it a valuable compound in antiviral therapy.
Propriétés
Numéro CAS |
89419-17-0 |
|---|---|
Formule moléculaire |
C9H12FN5O3 |
Poids moléculaire |
257.22 g/mol |
Nom IUPAC |
2-[(6-amino-2-fluoropurin-9-yl)methoxy]propane-1,3-diol |
InChI |
InChI=1S/C9H12FN5O3/c10-9-13-7(11)6-8(14-9)15(3-12-6)4-18-5(1-16)2-17/h3,5,16-17H,1-2,4H2,(H2,11,13,14) |
Clé InChI |
DQDYXLHDZDEMNR-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1COC(CO)CO)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


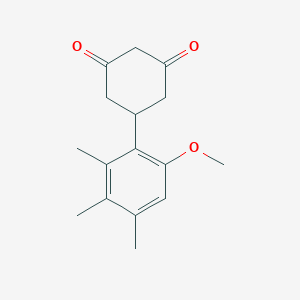
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
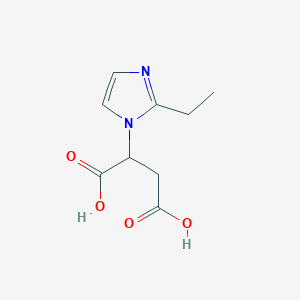
![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
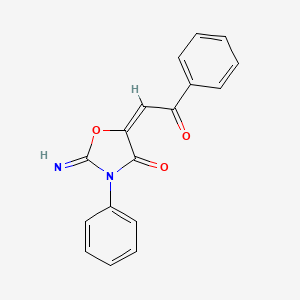
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)
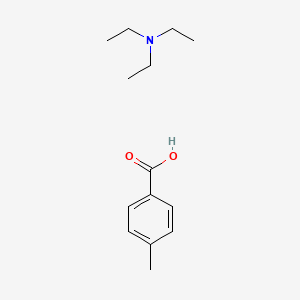
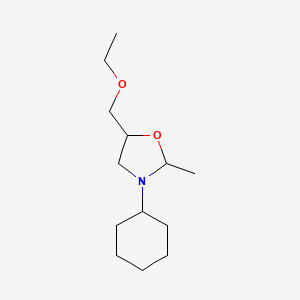
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
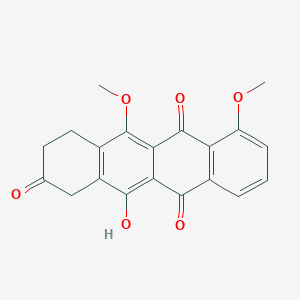
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
